5-Methyl-2-[(oxan-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-(oxan-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-5-12(13-7-10)15-9-11-3-2-6-14-8-11/h4-5,7,11H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSQUBYNSSYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution (NAS) route is a foundational method for introducing alkoxy groups into pyridine rings. For 5-methyl-2-[(oxan-3-yl)methoxy]pyridine, this typically involves reacting 2-chloro-5-methylpyridine with oxan-3-ylmethanol under basic conditions.
Reaction Conditions :
- Base : Potassium carbonate or sodium hydride
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature : 80–120°C
- Time : 12–24 hours
Mechanism :
The chlorine atom at the 2-position of pyridine acts as a leaving group, replaced by the oxan-3-ylmethoxide ion generated in situ. The reaction’s success depends on the pyridine ring’s activation, which is inherently challenging due to its electron-deficient nature.
Yield : 40–60% (unoptimized conditions)
Limitations : Moderate yields due to competing side reactions, such as hydrolysis of the chloropyridine intermediate.
Mitsunobu Reaction
The Mitsunobu reaction offers superior regioselectivity for ether formation, particularly when steric hindrance or electronic deactivation complicates NAS.
Procedure :
- Reactants : 5-Methyl-2-hydroxypyridine, oxan-3-ylmethanol
- Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 0°C to room temperature, 4–6 hours
Advantages :
- High regioselectivity (>90%)
- Mild conditions avoid pyridine ring degradation
Yield : 70–85% after purification via silica gel chromatography.
Modern Catalytic Methods
Transition-Metal-Catalyzed Coupling
Palladium and copper catalysts enable efficient cross-coupling between halogenated pyridines and alcohols. For example, Ullmann coupling employs a copper(I) catalyst to facilitate ether formation.
Typical Protocol :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Base : Cs₂CO₃
- Solvent : Toluene
- Temperature : 110°C
- Time : 24 hours
Outcome :
- Yield : 65–75%
- Purity : >95% (HPLC)
Comparison to NAS :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Optimized Conditions :
- Reactants : 2-Fluoro-5-methylpyridine, oxan-3-ylmethanol
- Base : KOH
- Solvent : Ethanol
- Microwave Power : 300 W
- Temperature : 150°C
- Time : 20 minutes
Results :
- Yield : 80%
- Side Products : <5% (primarily unreacted starting material)
Industrial-Scale Production
Continuous Flow Chemistry
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enhance heat and mass transfer, critical for exothermic etherification reactions.
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular |
| Residence Time | 10 minutes |
| Temperature | 100°C |
| Pressure | 3 bar |
| Catalyst | Heterogeneous Cu/Al₂O₃ |
Advantages :
- 95% conversion per pass
- Reduced solvent waste
Crystallization and Purification
Final product purity is achieved through fractional crystallization or simulated moving bed (SMB) chromatography.
Crystallization Conditions :
- Solvent System : Ethyl acetate/hexane (1:3)
- Recovery : 90%
- Purity : 99.5% (by NMR)
Recent Research Discoveries
Enzyme-Mediated Synthesis
Recent studies explore lipase-catalyzed transesterification for greener synthesis:
Method :
- Enzyme : Candida antarctica lipase B
- Substrate : 2-Acetoxy-5-methylpyridine, oxan-3-ylmethanol
- Solvent : Ionic liquid [BMIM][BF₄]
- Yield : 55% (room temperature, 48 hours)
Significance :
Photocatalytic Approaches
Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature etherification:
Conditions :
- Light Source : 450 nm LED
- Catalyst : Eosin Y (2 mol%)
- Yield : 60% (8 hours)
Mechanism :
Singlet oxygen generation facilitates radical intermediates, enhancing reaction efficiency.
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Time | Cost (Relative) |
|---|---|---|---|
| NAS | 40–60 | 12–24 h | Low |
| Mitsunobu | 70–85 | 4–6 h | High |
| Ullmann Coupling | 65–75 | 24 h | Moderate |
| Microwave-Assisted | 80 | 20 min | Moderate |
| Enzyme-Mediated | 55 | 48 h | High |
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory (Batch) | Industrial (Flow) |
|---|---|---|
| Throughput | 1–10 g/day | 1–5 kg/h |
| Solvent Consumption | High | Low |
| Energy Input | Manual | Automated |
| Purity | 95–99% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyridine ring or the oxane ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine and oxane derivatives
Scientific Research Applications
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
5-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxy group and an oxan moiety. This unique structural configuration is believed to enhance its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the particular biological system being studied and the specific targets engaged by the compound.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against a range of pathogens. The presence of the pyridine ring is often linked to interactions with bacterial enzymes, making it a candidate for further investigation in antibiotic development.
2. Anticancer Activity
- There is emerging evidence indicating that this compound could possess anticancer properties. The compound's structural features may facilitate interactions with cancer-related molecular targets, although detailed mechanistic studies are necessary to confirm these effects.
3. Enzyme Inhibition
- Compounds similar to this compound have shown potential as enzyme inhibitors. For instance, they may inhibit key enzymes involved in metabolic pathways or signal transduction, which could have therapeutic implications in various diseases .
Research Findings and Case Studies
To illustrate the biological activity of this compound, several studies have been conducted:
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition of bacterial growth in vitro against Gram-positive bacteria. The compound was effective at low micromolar concentrations. |
| Anticancer Research | In vitro assays indicated that the compound reduced cell viability in certain cancer cell lines, suggesting potential as an anticancer agent. |
| Enzyme Interaction Studies | Molecular docking studies revealed favorable binding interactions with specific enzymes, supporting its role as a potential inhibitor. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the oxan-3-ylmethoxy group can be introduced via a Mitsunobu reaction between 5-methyl-2-hydroxypyridine and oxan-3-ylmethanol under triphenylphosphine and diethyl azodicarboxylate (DEAD). Solvent choice (e.g., THF or DMF) and temperature (0–25°C) critically affect regioselectivity and yield. Reaction progress is monitored via TLC or HPLC .
- Key Parameters : Optimize stoichiometry (1:1.2 molar ratio of pyridine derivative to oxan-3-ylmethanol) and use anhydrous conditions to minimize side reactions.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm substituent positions and functional groups. For crystallographic validation, single-crystal X-ray diffraction (employing SHELX programs for refinement) provides unambiguous structural data. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain high-quality crystals .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC assays) against Gram-positive/negative bacteria. For receptor-binding studies (e.g., nicotinic acetylcholine receptors), radioligand displacement assays using -epibatidine are performed. Ensure proper controls (e.g., atropine for nonspecific binding) and triplicate measurements to reduce variability .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like nAChRs. Use the compound’s optimized geometry (DFT calculations at B3LYP/6-31G* level) for docking. Validate predictions with mutagenesis studies on receptor binding pockets (e.g., α4β2 nAChR subtypes) .
- Data Contradiction Resolution : If computational predictions conflict with experimental IC values, re-evaluate force field parameters or ligand protonation states.
Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., cytochrome P450 interactions)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., liver microsomes vs. recombinant CYP isoforms). Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) and LC-MS/MS to quantify metabolite formation. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies significant interactions .
- Case Study : If inhibition varies between human and rat microsomes, consider species-specific CYP expression profiles.
Q. How is the compound’s stability under physiological conditions assessed for drug development?
- Methodological Answer : Perform forced degradation studies:
- Hydrolysis : Incubate in buffers (pH 1–9) at 37°C for 24h.
- Oxidation : Treat with 0.3% HO.
- Photolysis : Expose to UV light (ICH Q1B guidelines).
Analyze degradation products via UPLC-QTOF-MS. Stability data guide formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .
Q. What synthetic modifications enhance the compound’s bioavailability while retaining activity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without disrupting key pharmacophores. For example, replacing the oxan-3-ylmethoxy group with a piperidinylmethoxy moiety increases logD (measured via shake-flask method). Parallel synthesis and SAR analysis identify optimal substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
